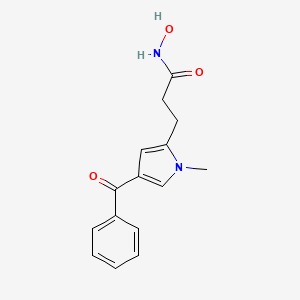

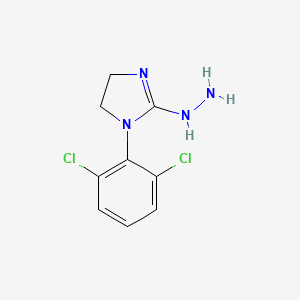

2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-ジメチル-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イウムは、π共役多環系を持つ半導体性有機分子です。 強力な電子供与体として知られており、主にさまざまな電子用途におけるn型ドーパントとして使用されています .

準備方法

合成経路と反応条件

2,3-ジメチル-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イウムの合成は、通常、有機合成技術を用います。 一般的な方法の1つは、ベンゾイミダゾールをヨードメタンなどの適切なメチル化剤と反応させることです . このプロセスには、求核付加反応やカップリング反応など、複数のステップが含まれる場合があります .

工業生産方法

この化合物の工業生産方法は、広く文書化されていません。 一般的なアプローチには、ラボでの合成方法をスケールアップし、反応条件を最適化して、より高い収率と純度を実現することが含まれます .

化学反応の分析

反応の種類

2,3-ジメチル-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イウムは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、異なる酸化状態を形成することができます。

還元: この化合物は、一般的な還元剤を使用して還元することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

置換: さまざまなハロゲン化剤と求核剤.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、さまざまなベンゾイミダゾール誘導体を生成する可能性があり、置換反応は、さまざまな官能基を導入することができます .

科学研究における用途

2,3-ジメチル-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イウムは、科学研究でさまざまな用途があります。

化学: 有機化合物の還元変換のための試薬として使用されます.

生物学: その電子供与特性により、さまざまな生物学的アッセイに役立ちます。

科学的研究の応用

2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium has several scientific research applications:

Chemistry: Used as a reagent for the reductive transformation of organic compounds.

Biology: Its electron-donating properties make it useful in various biological assays.

Industry: Primarily used in the fabrication of electronic devices, including organic thin-film transistors, polymeric solar cells, and organic light-emitting diodes

作用機序

この化合物は、主にその強力な電子供与特性を通じて効果を発揮します。それはn型ドーパントとして作用し、それが組み込まれた材料の伝導率を高めます。 分子標的と関与する経路には、有機半導体中のπ共役系が含まれ、そこで電荷移動を促進し、電子性能を向上させます .

類似化合物の比較

類似化合物

ユニークさ

2,3-ジメチル-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イウムは、その強力な電子供与特性と、さまざまな処理溶媒に対する安定性により、ユニークです。 これは、有機半導体において、伝導率とデバイス全体の性能を向上させるn型ドーパントとして特に効果的です .

類似化合物との比較

Similar Compounds

- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium

Uniqueness

2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is unique due to its strong electron-donating properties and its stability in various processing solvents. This makes it particularly effective as an n-type dopant in organic semiconductors, where it enhances conductivity and overall device performance .

特性

CAS番号 |

739302-05-7 |

|---|---|

分子式 |

C9H13N2+ |

分子量 |

149.21 g/mol |

IUPAC名 |

2,3-dimethyl-1,2-dihydrobenzimidazol-1-ium |

InChI |

InChI=1S/C9H12N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-7,10H,1-2H3/p+1 |

InChIキー |

VSJKGWNZJOGGMH-UHFFFAOYSA-O |

正規SMILES |

CC1[NH2+]C2=CC=CC=C2N1C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)

![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)

![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)